REACTION_CXSMILES
|
[N:1]([O-:3])=O.[Na+].[C:5](#[N:9])[CH2:6][C:7]#[N:8].Cl.[NH2:11][C:12]([NH2:14])=[NH:13].Cl.C(=O)([O-])[O-].[Na+].[Na+]>O.CN(C)C=O>[N:1]([C:6]1[C:5]([NH2:9])=[N:13][C:12]([NH2:14])=[N:11][C:7]=1[NH2:8])=[O:3] |f:0.1,3.4,6.7.8|
|
Name
|
|
Quantity
|
70 g
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
66 g
|
Type
|
reactant
|
Smiles
|
C(CC#N)#N
|
Name
|
|
Quantity
|
96 g
|
Type
|
reactant
|
Smiles
|
Cl.NC(=N)N
|
Name
|
|
Quantity
|
120 g
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
200 g
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
21 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
|
Quantity
|
400 g
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
140 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
The water was distilled off under reduced pressure
|
Type
|
ADDITION
|
Details
|
400 ml of water were added
|
Type
|
FILTRATION
|
Details
|
the product was filtered off
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
After the product had been dried
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
N(=O)C=1C(=NC(=NC1N)N)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 140 g | |
YIELD: PERCENTYIELD | 91% | |
YIELD: CALCULATEDPERCENTYIELD | 90.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |